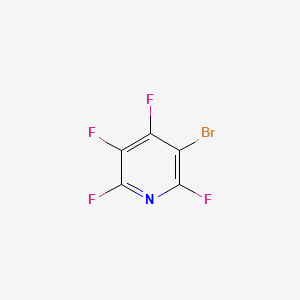
3-Bromo-2,4,5,6-tetrafluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4,5,6-tetrafluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine and four fluorine atoms attached to the pyridine ring. This compound is of significant interest in organic chemistry due to its unique electronic properties and reactivity, making it a valuable building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluoropyridine typically involves the halogenation of tetrafluoropyridine. One common method includes the bromination of 2,4,5,6-tetrafluoropyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl boronic acids or alkenes.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted tetrafluoropyridines.
Palladium-Catalyzed Coupling: Biaryl or alkyl-substituted tetrafluoropyridines.
Reduction: Tetrafluoropyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2,4,5,6-tetrafluoropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of fluorinated compounds for biological assays and imaging.
Medicine: As a precursor in the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the bromine atom, facilitating its replacement by various nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed processes, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
- 4-Bromo-2,3,5,6-tetrafluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2,3,5,6-Tetrafluoropyridine
Uniqueness: 3-Bromo-2,4,5,6-tetrafluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. The presence of bromine at the 3-position allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5BrF4N |
|---|---|
Peso molecular |
229.96 g/mol |
Nombre IUPAC |
3-bromo-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)3(8)5(10)11-4(1)9 |
Clave InChI |
XXNFGKRWVXKHBG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=NC(=C1Br)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


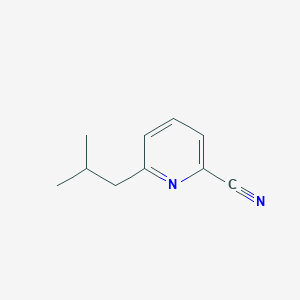
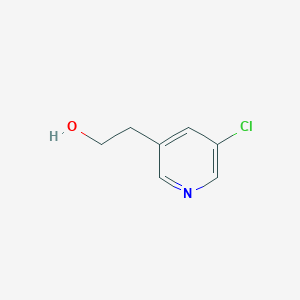
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
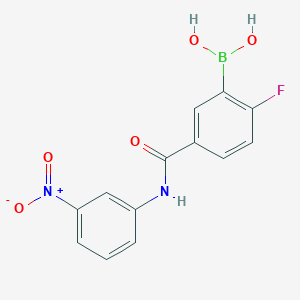
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
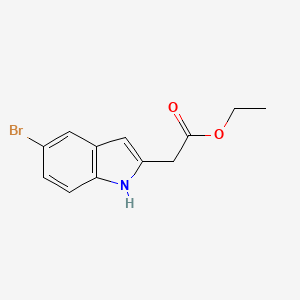
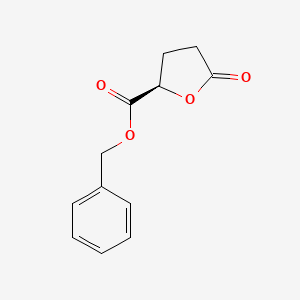
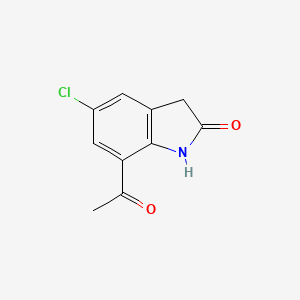
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
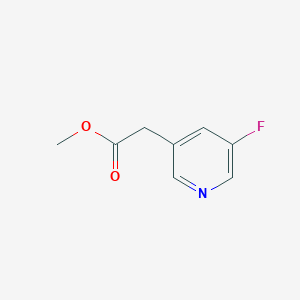
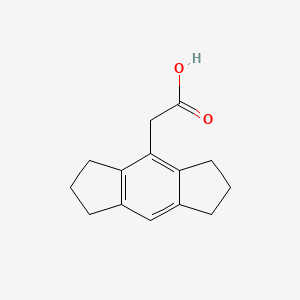
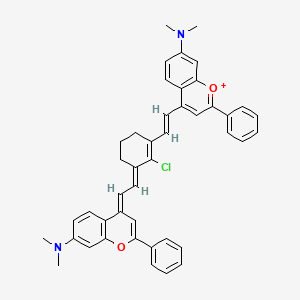
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

